molecular formula C7H9ClN2O2 B2822671 2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride CAS No. 2094898-42-5

2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B2822671
CAS No.: 2094898-42-5
M. Wt: 188.61
InChI Key: NNTFUOURMRBLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride, also known as 2-amino-4-methylnicotinic acid hydrochloride, is a high-purity chemical building block designed for pharmaceutical research and development. This multifunctional pyridine derivative features both an amino group and a carboxylic acid, making it a versatile precursor for synthesizing complex molecules, particularly in metallo-organic and coordination chemistry. Researchers utilize this compound as a key ligand in constructing silver(I) and copper(II) coordination complexes, which have demonstrated significant biological potential in preliminary studies . In research applications, this compound serves as a crucial intermediate for developing novel coordination complexes with potential biological activity. Studies on related structural analogs have shown moderate antibacterial, antioxidant, and enzyme inhibition properties, highlighting the research value of this chemical scaffold in medicinal chemistry investigations . The compound is typically characterized by UV/Vis and FT-IR spectroscopy, with coordination occurring primarily through the endocyclic nitrogen atom . Available with a documented purity of 95% , this specialty chemical is provided as a solid with a molecular formula of C7H8N2O2 and a molecular weight of 152.15100 g/mol for the base compound . Proper handling procedures should be followed as this material may cause eye, skin, and respiratory irritation . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-2-3-9-6(8)5(4)7(10)11;/h2-3H,1H3,(H2,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFUOURMRBLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094898-42-5
Record name 2-amino-4-methylpyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methylpyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-chloro-3-amino-4-methylpyridine with sodium acetate in methanol, followed by the addition of palladium on carbon as a catalyst under a hydrogen atmosphere . The reaction is carried out in a high-pressure reactor at a temperature of 60°C for 8 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines and alcohols.

Scientific Research Applications

Synthesis of 2-Amino-4-methylpyridine-3-carboxylic Acid Hydrochloride

The synthesis of 2-amino-4-methylpyridine-3-carboxylic acid typically involves several steps that include the reaction of starting materials under controlled conditions. A notable method includes using ethyl 2-(4-methylfuran) formate as a precursor, which undergoes a series of reactions such as ring expansion and hydroxychlorination to yield the desired compound with high purity (over 98%) .

Synthesis Steps:

  • Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide.
  • Introduce ammonia gas and reflux for 24 hours.
  • Adjust pH with dilute hydrochloric acid.
  • Extract with organic solvents to isolate the product.

Antibacterial Activity

Recent studies have demonstrated that complexes formed with 2-amino-4-methylpyridine exhibit significant antibacterial properties against various strains, including Klebsiella pneumoniae and Streptococcus . The zones of inhibition (ZI) were comparable to standard antibiotics like cefixime and azithromycin.

ComplexZI against K. pneumoniae (mm)ZI against Streptococcus (mm)
Complex 11618
Complex 21816
Complex 3716
Complex 4916

Potential as a PET Tracer

Research has indicated that derivatives of 2-amino-4-methylpyridine can serve as potential positron emission tomography (PET) tracers for imaging applications . This application is particularly relevant in studying metabolic processes in living organisms.

Industrial Applications

The compound is also utilized as an organic buffer in biochemical applications, enhancing the stability and activity of various biological assays . Its ability to maintain pH levels makes it valuable in enzyme studies and other biochemical processes.

Case Study 1: Antibacterial Efficacy

A study investigated the efficacy of silver complexes derived from 2-amino-4-methylpyridine against bacterial strains. The results showed that these complexes not only inhibited bacterial growth but also offered insights into their mechanism of action, suggesting a polymeric structure that enhances their antibacterial properties .

Case Study 2: Imaging Applications

Another research project focused on synthesizing position-6 substituted analogues of the compound for use as PET tracers. The study highlighted the potential for these compounds to visualize metabolic pathways in vivo, providing a non-invasive method for studying disease progression .

Mechanism of Action

The mechanism of action of 2-amino-4-methylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to active sites on enzymes, altering their activity and affecting metabolic processes. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s pyridine backbone, functional group substitutions, and hydrochloride salt distinguish it from analogs. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride* C7H9N2O2·HCl ~189.61 (calculated) Amino (C2), methyl (C4), COOH (C3), HCl Hypothesized: Enhanced water solubility (HCl salt), moderate lipophilicity (methyl group)
4-Amino-3-pyridinecarboxylic acid C6H6N2O2 138.12 Amino (C4), COOH (C3) >95.0% purity; used in synthetic intermediates
5-Aminopyridine-2-carboxylic acid C6H6N2O2 138.12 Amino (C5), COOH (C2) Similar purity to C4 isomer; higher commercial cost
4-Chloro-2-hydroxypyridine-3-carboxylic acid C6H4ClNO3 173.55 Cl (C4), OH (C2), COOH (C3) Higher molecular weight due to Cl; potential acidity from hydroxyl group
Yohimbine hydrochloride C21H26N2O3·HCl 390.91 Complex tricyclic structure Alkaloid with α2-adrenergic receptor antagonist activity

*Note: Calculated molecular weight assumes addition of HCl (36.46 g/mol) to the free base (C7H9N2O2, ~153.15 g/mol).

Key Observations:
  • Solubility: The hydrochloride salt likely improves aqueous solubility compared to non-salt forms (e.g., 4-amino-3-pyridinecarboxylic acid) .
  • Stability : Hydrochloride salts (e.g., nicardipine hydrochloride) often exhibit superior acid stability compared to free bases, suggesting similar resilience for the target compound .
Enzyme Inhibition Potential:
  • SARS-CoV-2 3CLpro Inhibitors : Hydrochloride salts like butenafine and raloxifene hydrochloride exhibit inhibitory activity against SARS-CoV-2 protease (IC50 values in µM range) . The carboxylic acid group in the target compound may enhance binding affinity through hydrogen bonding, similar to saquinavir mesylate’s interactions .

Biological Activity

2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride, also known as 2-amino-4-methylpyridine-3-carboxylic acid HCl, is a chemical compound with significant biological activities. Its molecular formula is C7_7H9_9ClN2_2O2_2 and it has a molecular weight of 188.61 g/mol. This compound has been studied for its potential applications in various fields, including pharmacology and biochemistry.

The biological activity of this compound primarily involves its role as an inhibitor of nitric oxide synthase (NOS), particularly the inducible form (NOS II). Research indicates that it acts through competitive inhibition, affecting the enzyme's catalytic activity by binding to the active site. This interaction leads to a reduction in nitric oxide (NO) production, which is crucial in various physiological and pathological processes.

Inhibition of Nitric Oxide Synthase

A significant study demonstrated that 2-amino-4-methylpyridine can inhibit NOS II activity both in vitro and in vivo. The compound exhibited an IC50_{50} value of 6 nM against murine NOS II, indicating high potency. In contrast, it showed lower potency against human recombinant NOS II (IC50_{50} = 40 nM) and was less effective on NOS I and NOS III (IC50_{50} = 100 nM) .

Table 1: IC50_{50} Values of 2-Amino-4-methylpyridine on Different NOS Isozymes

IsozymeIC50_{50} (nM)
Murine NOS II6
Human NOS II40
Human NOS I100
Human NOS III100

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial properties of this compound. In a study assessing various monomeric alkaloids, including derivatives similar to 2-amino-4-methylpyridine, it was found that certain structural modifications could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • In Vivo Studies : In conscious rats, administration of 2-amino-4-methylpyridine resulted in significant inhibition of plasma nitrate levels following lipopolysaccharide (LPS) administration, demonstrating its effectiveness in reducing inflammation mediated by NO .
  • Antibacterial Efficacy : A comparative analysis of alkaloids indicated that modifications to the pyridine structure could lead to improved efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.0039 mg/mL for certain derivatives .

Q & A

(Basic) How can researchers optimize the synthesis of 2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters. For analogous pyridine derivatives, key factors include:

  • Reagent selection : Use oxidizing agents (e.g., KMnO₄) for controlled oxidation of precursor amines, and reducing agents (e.g., NaBH₄) to stabilize intermediates .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during nucleophilic substitutions .
  • Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC to isolate high-purity fractions. Monitor by TLC or LCMS for real-time purity assessment .

(Basic) What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or D₂O) to confirm the pyridine ring protons (δ 7.5–8.5 ppm), methyl group (δ 2.1–2.5 ppm), and carboxylic acid protons (broad δ 12–14 ppm). Compare with structurally similar compounds .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can resolve impurities. Use gradient elution (0.1% TFA in acetonitrile/water) .
  • X-ray crystallography : For definitive structural confirmation, grow single crystals in polar solvents (e.g., methanol) and analyze lattice packing .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer:
Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., methyl vs. ethyl groups) alter binding affinity. For example, 4-Aminopyridine-2-carboxylic acid shows antimicrobial activity, while 2-(Aminomethyl)pyridine-3-carboxylic acid lacks robust data .
  • Assay conditions : Standardize protocols (e.g., pH, cell lines) to minimize variability. Use dose-response curves to compare IC₅₀ values across studies.
  • Data normalization : Report activities relative to positive controls (e.g., ciprofloxacin for antimicrobial assays) to enable cross-study comparisons .

(Advanced) What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the pyridine ring and amino group. Calculate Fukui indices to identify reactive sites .
  • MD simulations : Simulate solvent effects (e.g., water, DMSO) on reaction kinetics using AMBER or GROMACS. Compare with experimental substituent reactivity trends in analogs .
  • QSAR models : Train models on pyridine-carboxylic acid derivatives to predict regioselectivity in substitution reactions .

(Intermediate) How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Prepare buffers (pH 1–13) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Acidic conditions may protonate the amino group, enhancing solubility but risking hydrolysis .
  • Thermal stability : Use DSC/TGA to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1 month, then assess purity. Lyophilization improves long-term stability for hygroscopic hydrochloride salts .

(Advanced) What strategies are effective in analyzing byproducts during synthesis?

Methodological Answer:

  • LC-MS/MS : Identify byproducts using high-resolution mass spectrometry. For example, oxidation byproducts may include pyridine-N-oxide derivatives (+16 Da mass shift) .
  • Isolation : Use preparative chromatography to separate byproducts for structural elucidation. Compare NMR/IR spectra with reference standards (e.g., ethyl ester derivatives) .
  • Mechanistic studies : Track reaction intermediates via in-situ FTIR or Raman spectroscopy to pinpoint side-reaction pathways .

(Basic) How do researchers validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Enzyme selection : Target enzymes with pyridine-binding pockets (e.g., kinases, decarboxylases). Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Control experiments : Include a known inhibitor (e.g., staurosporine) and vehicle (DMSO) to validate assay robustness.
  • Data analysis : Fit dose-response data to a Hill equation to calculate inhibition constants (Ki). Replicate assays in triplicate to ensure statistical significance .

(Advanced) How does the methyl group at the 4-position influence chemical reactivity compared to non-methylated analogs?

Methodological Answer:

  • Steric effects : The 4-methyl group hinders electrophilic substitution at the adjacent C-5 position, directing reactivity to C-6. Compare with 2-Amino-pyridine-3-carboxylic acid, which lacks steric hindrance .
  • Electronic effects : Methyl groups donate electron density via hyperconjugation, increasing the pyridine ring’s basicity. Measure pKa shifts via potentiometric titration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.